molecular formula C27H24N2O6 B305879 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

カタログ番号 B305879
分子量: 472.5 g/mol
InChIキー: MDVFJSDGXRDOQF-LPYMAVHISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It has been widely used in scientific research for its ability to modulate the glutamatergic system, which is involved in various physiological processes such as learning, memory, and synaptic plasticity.

作用機序

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid acts as a competitive antagonist of mGlu7, which is a G protein-coupled receptor that is widely distributed throughout the brain. By blocking the activation of mGlu7, 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid can modulate the release of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. This modulation can lead to changes in synaptic plasticity and neuronal activity, which can underlie the effects of 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid on cognitive function and behavior.
Biochemical and Physiological Effects
3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the activation of intracellular signaling pathways. These effects are thought to underlie the cognitive and behavioral effects of 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid, as well as its potential therapeutic applications.

実験室実験の利点と制限

One of the main advantages of using 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid in lab experiments is its high selectivity for mGlu7, which allows for precise modulation of the glutamatergic system. Additionally, 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid has been shown to have low toxicity and good pharmacokinetic properties, making it a reliable tool for in vivo experiments. However, one limitation of using 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.

将来の方向性

There are several potential future directions for research on 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid and its effects on the glutamatergic system. One area of interest is the role of mGlu7 in neurodegenerative diseases such as Parkinson's and Huntington's disease, where glutamate dysregulation is thought to play a role. Additionally, further investigation into the potential therapeutic effects of 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid in anxiety and depression could lead to the development of new treatments for these conditions. Finally, the development of new and more potent mGlu7 antagonists could lead to a better understanding of the role of mGlu7 in various physiological processes and could have implications for the treatment of a range of neurological and psychiatric disorders.

合成法

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of various reagents, including 3-bromo-4-hydroxybenzaldehyde, 2-methoxyphenol, and 4-methylbenzylamine. The final product is obtained through a series of purification steps, including crystallization and chromatography.

科学的研究の応用

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid has been extensively used in scientific research to investigate the role of mGlu7 in various physiological and pathological conditions. For example, studies have shown that 3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid can enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have potential therapeutic effects in anxiety and depression.

特性

製品名

3-[(2-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid

分子式

C27H24N2O6

分子量

472.5 g/mol

IUPAC名

3-[[2-methoxy-4-[(E)-[1-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H24N2O6/c1-17-6-8-18(9-7-17)15-29-25(30)22(28-27(29)33)13-19-10-11-23(24(14-19)34-2)35-16-20-4-3-5-21(12-20)26(31)32/h3-14H,15-16H2,1-2H3,(H,28,33)(H,31,32)/b22-13+

InChIキー

MDVFJSDGXRDOQF-LPYMAVHISA-N

異性体SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)OC)/NC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC(=C4)C(=O)O)OC)NC2=O

正規SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)OC)NC2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。